tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H25ClN4O2. It is a pyrrolidine derivative that contains a chloropyridazine moiety, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloropyridazine with a pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures (0°C) and then allowed to react at ambient temperature for several hours .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropyridazine moiety.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents on the pyridazine ring.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of derivatives with specific properties for various applications .
Mechanism of Action
The exact mechanism of action of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors in biological systems. The chloropyridazine moiety may play a crucial role in binding to these targets, leading to specific biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-((6-chloropyridazin-3-yl)methylamino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloropyridazin-3-yl)methylamino)piperidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridazine moiety and the pyrrolidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H23ClN4O2 |
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Molecular Weight |
326.82 g/mol |
IUPAC Name |
tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-7-12(10-20)19(4)9-11-5-6-13(16)18-17-11/h5-6,12H,7-10H2,1-4H3 |
InChI Key |
HRCMRQAYGBBLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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